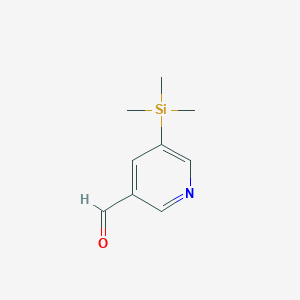
5-Trimethylsilylpyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Trimethylsilylpyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is an important intermediate in the synthesis of various organic compounds and has been extensively studied for its potential applications in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 5-Trimethylsilylpyridine-3-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a trimethylsilyl group. It can also act as a mild Lewis acid catalyst in certain reactions, promoting the formation of new chemical bonds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 5-Trimethylsilylpyridine-3-carbaldehyde. However, it has been reported to exhibit low toxicity and is considered to be relatively safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-Trimethylsilylpyridine-3-carbaldehyde in laboratory experiments is its high reactivity and versatility. It can be used as a reagent in a variety of reactions, making it a valuable tool for organic chemists. However, it is important to note that it can be difficult to handle due to its air and moisture sensitivity. It also requires careful handling due to its potential toxicity.
Orientations Futures
There are several potential future directions for research on 5-Trimethylsilylpyridine-3-carbaldehyde. One area of research could focus on the development of new synthetic methods for the compound, with the aim of improving yield and reducing the need for hazardous reagents. Another potential direction is the investigation of its potential applications in the field of medicinal chemistry, particularly in the development of new drugs. Additionally, further research could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, 5-Trimethylsilylpyridine-3-carbaldehyde is a compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. Its high reactivity and versatility make it a valuable tool for organic chemists, and it has been extensively studied for its potential applications in the field of organic chemistry. While there is limited information available on its biochemical and physiological effects, it is considered to be relatively safe for use in laboratory experiments. There are several potential future directions for research on 5-Trimethylsilylpyridine-3-carbaldehyde, including the development of new synthetic methods and the investigation of its potential applications in medicinal chemistry.
Méthodes De Synthèse
The synthesis of 5-Trimethylsilylpyridine-3-carbaldehyde can be achieved through a variety of methods. One of the most commonly used methods is the reaction between 5-bromopyridine-3-carbaldehyde and trimethylsilyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-Trimethylsilylpyridine-3-carbaldehyde with a yield of around 70%.
Applications De Recherche Scientifique
5-Trimethylsilylpyridine-3-carbaldehyde has been widely used in scientific research for its unique properties and potential applications. It is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and natural products. It has been extensively studied for its potential applications in the field of organic chemistry, including its use as a reagent for the synthesis of pyridine derivatives.
Propriétés
Numéro CAS |
144056-15-5 |
|---|---|
Nom du produit |
5-Trimethylsilylpyridine-3-carbaldehyde |
Formule moléculaire |
C9H13NOSi |
Poids moléculaire |
179.29 g/mol |
Nom IUPAC |
5-trimethylsilylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H13NOSi/c1-12(2,3)9-4-8(7-11)5-10-6-9/h4-7H,1-3H3 |
Clé InChI |
IKLYTGMCVRDIHE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CN=CC(=C1)C=O |
SMILES canonique |
C[Si](C)(C)C1=CN=CC(=C1)C=O |
Synonymes |
3-Pyridinecarboxaldehyde,5-(trimethylsilyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



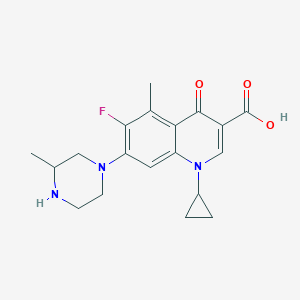


![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
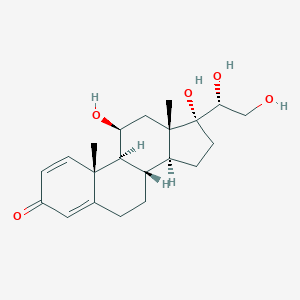
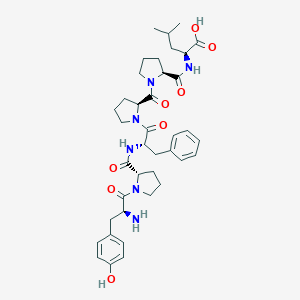

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

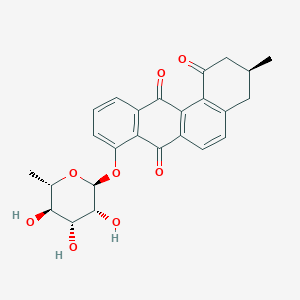
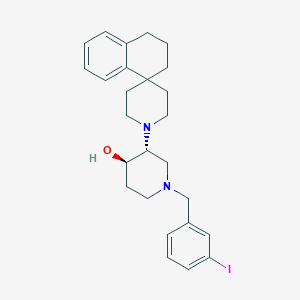

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)